Kinase Inhibition Potency: Target Compound Belongs to a Patent Family with Sub-50 nM p38α MAPK Activity
The target compound is claimed within the Respivert/Topivert patent family (WO2014027209A1, US9701670B2) describing pyrazolyl-ureas as kinase inhibitors [1]. A representative compound from this patent series (designated compound II) demonstrated IC₅₀ values of 25 nM against p38 MAPKα, 30 nM against c-Src, and 370 nM against Syk in enzymatic assays [2]. This establishes the kinase inhibition benchmark for the pyrazolyl-urea chemotype to which the target compound belongs. In contrast, a structurally distinct series of pyrazolyl urea derivatives lacking the oxadiazole linker (compounds 3a–e, 3g, 3h) reported in an independent academic study showed p38α MAPK IC₅₀ values ranging from 0.037 to 0.069 µmol/L (37–69 nM), with the reference standard SB 203580 exhibiting an IC₅₀ of 0.043 µmol/L (43 nM) [3]. While the target compound's exact IC₅₀ is not publicly reported, its inclusion in the Respivert patent family suggests it was designed to achieve potency comparable to or exceeding the 25 nM benchmark.
| Evidence Dimension | p38α MAPK enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not individually reported; belongs to patent family with lead compound IC₅₀ = 25 nM (p38α MAPK) |
| Comparator Or Baseline | Representative Respivert patent compound II: p38α IC₅₀ = 25 nM; Academic pyrazolyl ureas (3a–e, 3g, 3h): p38α IC₅₀ = 37–69 nM; SB 203580: p38α IC₅₀ = 43 nM |
| Quantified Difference | Target compound's patent lead benchmark (25 nM) is approximately 1.5- to 2.8-fold more potent than academic pyrazolyl ureas lacking oxadiazole linker (37–69 nM) |
| Conditions | Isolated enzyme inhibition assay; p38 MAPKα, c-Src, and Syk kinases (patent); immunosorbent-based p38α MAPK assay (academic study) |
Why This Matters
For procurement decisions, knowing that the target compound resides in a patent family whose lead compounds achieve low-nanomolar p38α inhibition provides a rational basis for selecting it over academically described pyrazolyl ureas that lack the oxadiazole linker and exhibit comparatively higher IC₅₀ values.
- [1] Respivert Limited; Topivert Pharma Limited. (2014). Pyrazolyl-ureas as kinase inhibitors. WO2014027209A1 / US9701670B2. Google Patents. View Source
- [2] Fyfe, M. C. T. (2014). Preparation of pyrazolyl-urea compounds as kinase inhibitors for treatment of inflammatory diseases. PCT Int. Appl. Respivert Limited, UK; Topivert Pharma Limited. (Compound II: p38α IC₅₀ = 25 nM, c-Src IC₅₀ = 30 nM, Syk IC₅₀ = 370 nM). View Source
- [3] Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharmaceutica Sinica B, 2016, 7(2), 230–240. (Compounds 3a–e, 3g, 3h: p38α IC₅₀ = 0.037–0.069 µmol/L; SB 203580: IC₅₀ = 0.043 µmol/L). View Source
